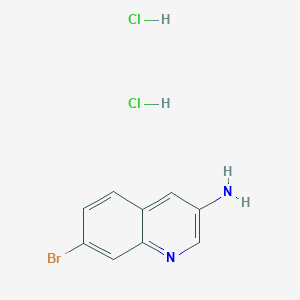
7-Bromoquinolin-3-amine dihydrochloride
説明
7-Bromoquinolin-3-amine dihydrochloride, also known as 7-bromo-3-quinolinamine dihydrochloride, is a chemical compound with the molecular formula C9H9BrCl2N2. It has a molecular weight of 295.99 g/mol. The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of quinoline compounds, such as this compound, has been a subject of extensive research. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The InChI code for 7-Bromoquinolin-3-amine is 1S/C9H7BrN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 . This indicates that the compound has a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds .Chemical Reactions Analysis
Quinoline compounds are known to undergo a variety of chemical reactions. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can afford 7-bromoquinolin-8-ol . Further treatment with NaNO2/HCl followed by reduction with Na2S2O4 can yield 5-amino-7-bromoquinolin .Physical And Chemical Properties Analysis
This compound is a solid compound . The compound’s storage temperature is normal, and it should be kept in a dark place, sealed in dry conditions .科学的研究の応用
Synthesis and Potential Anti-Plasmodial Applications : A study by Hostyn et al. (2005) describes the synthesis of 7H-Indolo[2,3-c]quinoline, a structure related to 7-Bromoquinolin-3-amine dihydrochloride. This compound was synthesized via palladium-catalyzed reactions and showed potential as a lead compound in searching for new anti-plasmodial drugs (Hostyn et al., 2005).
Chemical Reactivity Studies : Pomorski et al. (2010) investigated the reactions of derivatives of 3-bromoquinoline with potassium amide in liquid ammonia, providing insights into the chemical reactivity of compounds similar to this compound (Pomorski et al., 2010).
Synthesis of Quinoline Derivatives : Research by Armengol et al. (2000) focused on the synthesis of bromo-7-methoxyisoquinoline, a compound structurally related to this compound. The study detailed a mechanism for the formation of secondary amine-BH3 complexes, which could be relevant for the synthesis of similar quinoline derivatives (Armengol et al., 2000).
Organic Synthesis Applications : Strada et al. (2019) utilized 7-bromo-2-naphthol, closely related to this compound, in organic synthesis for preparing polycyclic amines and benzyl sulfides. This demonstrates the utility of such compounds in complex organic synthesis processes (Strada et al., 2019).
Synthesis of Aminoquinoline Diones : Klásek et al. (2002) studied the reaction of 3-bromoquinoline diones with alkyl- or arylamines, leading to the synthesis of 3-alkyl- or 3-arylamino derivatives. This type of reaction is significant for the synthesis of compounds structurally similar to this compound (Klásek et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation . The hazard statement H315 is associated with it, suggesting that it causes skin irritation . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions for 7-Bromoquinolin-3-amine dihydrochloride could involve further exploration of its potential applications in these areas.
特性
IUPAC Name |
7-bromoquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOBJYQAUMAHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694339 | |
| Record name | 7-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1266226-05-4 | |
| Record name | 7-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)
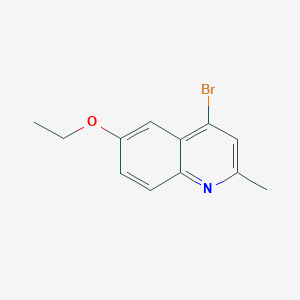
![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)

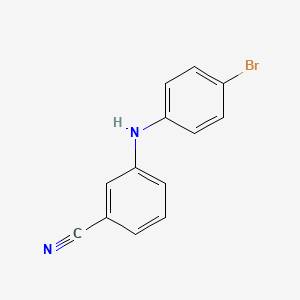
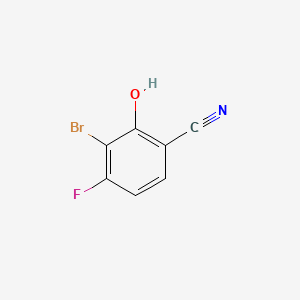
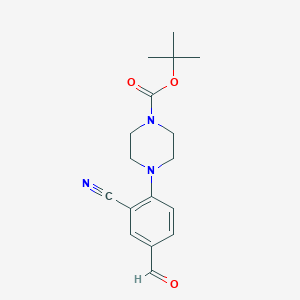
![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)
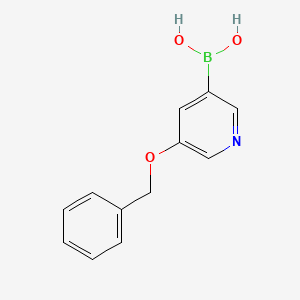
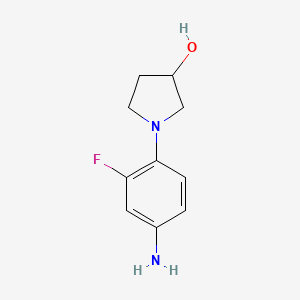
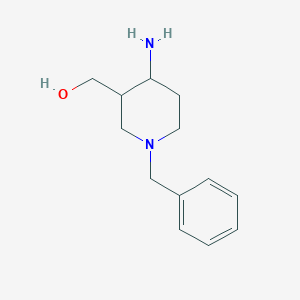
![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)
